tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

Physicochemical property profiling Drug design pKₐ modulation

Chiral N-Boc-protected 3,3-difluoro-5-hydroxypiperidine building block. The gem-difluoro motif reduces piperidine basicity by ~4.5 pKa units and modulates LogP for improved CNS permeability. The (5R) configuration (≥97% purity) ensures stereochemical fidelity in downstream APIs without costly chiral resolution. - Validated scaffold for NR2B-selective NMDA antagonists (IC₅₀ ~24 nM) - N-Boc protection enables chemoselective elaboration; premature deprotection risks side reactions - Bulk quantities available with global shipping; supply chain transparency ensured

Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
CAS No. 2387560-06-5
Cat. No. B6352472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate
CAS2387560-06-5
Molecular FormulaC10H17F2NO3
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
InChIInChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyNCHCRPISXZGPTH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral N-Boc-3,3-Difluoro-5-Hydroxypiperidine Overview


tert‑Butyl (5R)-3,3‑difluoro‑5‑hydroxy‑piperidine‑1‑carboxylate (CAS 2387560‑06‑5) is a chiral, N‑Boc‑protected 3,3‑difluoro‑5‑hydroxypiperidine derivative with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.24 g mol⁻¹ . The compound serves as a key synthetic intermediate for pharmaceuticals that require a defined (5R) stereochemistry together with the electronic and conformational effects imparted by the gem‑difluoro substituent on the piperidine ring [1].

Class Chiral synthetic intermediate
Stereochemistry Defined (5R) enantiomer
Protecting group N-Boc for chemoselective elaboration
Scaffold effect Gem-difluoro modulates basicity and lipophilicity

Why Stereochemistry and Substitution Matter


Simply interchanging the (5R) enantiomer with the (5S) enantiomer, the non‑fluorinated piperidine analog, or an N‑unprotected variant fundamentally alters the compound’s utility as a synthetic intermediate. The (5R) configuration is essential for establishing the correct stereo‑alignment in downstream chiral drug candidates, while the gem‑difluoro group at position 3 drastically reduces ring nitrogen basicity (pKₐ shift of ~4–5 units relative to piperidine) and modulates lipophilicity (LogP), two parameters that dictate target binding, metabolic stability, and CNS permeability [1]. The N‑Boc protecting group further ensures chemoselectivity during synthetic elaboration; its premature removal would expose a free amine that could engage in undesired side reactions. Consequently, any “generic” substitute lacking the precise combination of (5R) stereochemistry, gem‑difluoro substitution, and N‑Boc protection cannot reliably reproduce the physicochemical and pharmacological profiles observed for advanced intermediates constructed from this compound [2].

Target: (5R) enantiomer
If substituted with (5S) enantiomer Stereochemical alignment in downstream chiral candidates may not transfer; chiral resolution steps may be required.
Target: 3,3-difluoro scaffold
If substituted with non-fluorinated piperidine Basicity and lipophilicity profiles may shift significantly; reported target engagement and CNS permeability properties may not reproduce.
Target: N-Boc protected
If substituted with N-unprotected variant Chemoselectivity during synthetic elaboration may be compromised; the free amine may engage in undesired side reactions.

Quantitative Differentiation Evidence


Gem-Difluoro Substitution Reduces Piperidine Basicity

The introduction of a gem‑difluoro group at the 3‑position of the piperidine ring decreases the basicity of the ring nitrogen dramatically compared to the parent heterocycle. The predicted pKₐ of 3,3‑difluoropiperidine is 6.51 ± 0.10, whereas the experimentally measured pKₐ of piperidine is 11.02 [1][2]. Although the present compound is N‑Boc‑protected, the electronic environment of the scaffold inherited after deprotection directly mirrors this pKₐ shift, with direct implications for target engagement, selectivity, and pharmacokinetics [1][2].

Piperidine basicity
Cross-study comparable
ΔpKₐ ≈ –4.5 units
3,3-difluoropiperidine predicted pKₐ 6.51 vs. piperidine measured pKₐ 11.02
Supports ionization-state modulation context
Profoundly alters target-binding affinity and passive membrane permeability
Physicochemical property profiling Drug design pKₐ modulation

Nanomolar NR2B Antagonist Activity

3,3‑Difluoropiperidine carbamate heterocyclic compounds, which can be assembled from the title compound, have demonstrated potent NR2B receptor antagonist activity [1]. The most active examples exhibit an IC₅₀ of 24 nM, while other derivatives show an IC₅₀ of 156 nM [1][2]. Although direct matched‑molecular‑pair data for fluorinated vs. non‑fluorinated piperidine analogs are not provided in the patent, the low‑nanomolar activity underscores the pharmacophoric significance of the 3,3‑difluoropiperidine scaffold in this target class [1][2].

NR2B antagonist activity
Class-level inference
IC₅₀ 24 nM
Representative IC₅₀ 156 nM; no matched molecular pair available
Supports pharmacophoric scaffold interpretation
Data to verify for specific fluorinated vs. non-fluorinated comparison
NR2B NMDA receptor Antagonist CNS drug discovery

High Microsomal Metabolic Stability

A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that 3,3‑difluoropiperidine derivatives retain high metabolic stability in intrinsic microsomal clearance assays, with the only exception among the difluoro series being the 3,3‑difluoroazetidine derivative [1]. In contrast, non‑fluorinated piperidine derivatives are often susceptible to oxidative metabolism at the α‑carbon positions, which can lead to rapid clearance and short half‑lives [1]. Quantitative CLint values were not disclosed for individual compounds in the abstract, but the qualitative class‑level finding of robust metabolic stability is consistently reported across multiple sources [1].

Microsomal stability
Class-level inference
High metabolic stability reported
Non-fluorinated analogs generally prone to oxidative metabolism
Supports metabolic stability screening context
Quantitative CLint values not disclosed; source review recommended
Metabolic stability Intrinsic clearance Drug metabolism

Enantiopure Form Commands Price Premium

The (5R) enantiomer (CAS 2387560‑06‑5) is offered at a significant price premium compared to the racemic or non‑stereospecific tert‑butyl 3,3‑difluoro‑5‑hydroxypiperidine‑1‑carboxylate (CAS 1258638‑32‑2) . Specifically, 100 mg of the (5R) enantiomer (97% purity) is listed at $144.90, whereas 1 g of the racemic/non‑stereospecific variant (95 % purity) is available for approximately $75 , translating to a >19‑fold price difference per gram . This price disparity reflects the additional synthetic cost required to install and control the single stereocenter, as well as the higher demand for enantiopure intermediates in stereospecific drug‑discovery programs .

Procurement cost
Direct head-to-head
>19-fold price premium
(5R) $144.90/100 mg vs. racemic ~$7.50/100 mg
Reflects higher cost of enantiopure synthesis
Pricing context as of May 2026; supports procurement decision review
Chiral building block Procurement Stereochemical purity

Optimal Application Scenarios


NR2B-Selective NMDA Antagonist Programs

The 3,3‑difluoropiperidine scaffold has been validated as a core motif in NR2B‑selective NMDA receptor antagonists, with reported IC₅₀ values as low as 24 nM [1]. Medicinal chemistry teams pursuing depression, neuropathic pain, or Alzheimer’s disease can employ the title compound to construct advanced intermediates that retain the requisite stereochemistry and fluorine‑imparted electronic profile for potent NR2B binding [1][2].

CNS-Penetrant Kinase Inhibitor Design

The ~4.5‑unit reduction in piperidine basicity conferred by the gem‑difluoro group shifts the ionization equilibrium at physiological pH, potentially improving passive blood‑brain barrier permeability [1]. The resulting modulated LogP further supports CNS drug design. The (5R) enantiomer provides a consistent chiral handle for asymmetric synthesis of kinase inhibitors that target CNS malignancies or neurodegenerative pathways [1][2].

Chiral Building Block for Asymmetric Synthesis

The (5R) stereochemistry of the title compound is critical for enantioselective synthesis programs. The 97% purity specification and verified (5R) configuration ensure that downstream intermediates maintain the desired three‑dimensional arrangement without the need for costly chiral resolution steps [1]. The price premium of the (5R) enantiomer over the racemic variant reflects its utility in producing enantiopure APIs where stereochemical integrity is paramount [1][2].

Fragment-Based Drug Discovery Libraries

The 3,3‑difluoropiperidine scaffold’s favorable balance of reduced basicity, increased lipophilicity, and high metabolic stability makes it an attractive fragment for FBDD libraries [1]. The N‑Boc‑protected hydroxyl handle allows straightforward conjugation to diverse pharmacophores while maintaining the gem‑difluoro group’s beneficial physicochemical properties throughout subsequent fragment elaboration [1][2].

Application
Selection Property
Validation Focus
NR2B pathway antagonist studies
3,3-difluoropiperidine scaffold review
NR2B binding and functional assay endpoints
CNS-penetrant kinase inhibitor design
Gem-difluoro basicity and lipophilicity modulation
Permeability and efflux ratio endpoints
Chiral building block for asymmetric synthesis
Enantiopure (5R) stereochemical control
Stereochemical integrity and chiral purity review
Fragment-based drug discovery libraries
N-Boc-protected hydroxyl conjugation handle
Fragment elaboration and metabolic stability context
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